IRX4204 is a second-generation rexinoid, classified as a potent and highly selective agonist of the retinoid X receptors (RXRs) [, , , ]. Rexinoids are a class of chemical compounds that bind to and activate RXRs. RXRs are nuclear receptors that play crucial roles in regulating gene expression by forming heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and others [, , ]. IRX4204 displays high selectivity for RXRs and minimal binding affinity for other nuclear receptors like RARs, PPARs, LXRs, and FXR [, , , ].
IRX4204's role in scientific research stems from its ability to selectively activate RXR-mediated signaling pathways, influencing gene expression and cellular processes involved in various physiological and pathological conditions. It serves as a valuable tool for investigating the role of RXRs in areas such as cancer biology, immunology, metabolism, and neurodegenerative diseases [, , , , , , , ].
AGN194204 was developed as part of research into retinoid X receptor modulators. It belongs to a class of compounds known as retinoids, which are derivatives of vitamin A and play crucial roles in cellular growth, differentiation, and apoptosis. The compound's chemical formula is , with a molecular weight of approximately 352.51 g/mol .
The synthesis of AGN194204 has been described in several studies, focusing on scalable methods for producing this compound efficiently. One notable method involves the use of azidopropyl indenoisoquinoline as a precursor. The synthesis process typically includes:
The molecular structure of AGN194204 is characterized by its complex arrangement that allows it to interact specifically with retinoid X receptors. Key features include:
AGN194204 undergoes various chemical reactions primarily related to its interactions with biological targets:
The mechanism of action for AGN194204 involves its role as an agonist for the retinoid X receptor:
The physical and chemical properties of AGN194204 are essential for understanding its behavior in biological systems:
AGN194204 holds promise for various scientific applications:
AGN194204 (IRX4204, NRX194204, VTP 194204) is a synthetic, orally active rexinoid characterized by its high selectivity for retinoid X receptor (RXR) isoforms. Binding affinity studies reveal sub-nanomolar to low-nanomolar dissociation constants (Kd) across RXR subtypes:
Functional activity, measured by half-maximal effective concentration (EC₅₀), demonstrates even greater potency:
Critically, AGN194204 exhibits >100-fold selectivity for RXRs over retinoic acid receptors (RARs), with no detectable activity against RAR isoforms at concentrations effective for RXR activation [1] [5]. This selectivity arises from its enforced L-shaped conformation, which complements the RXR ligand-binding pocket (LBP). The cyclopropane linker and dienoic acid polar region (Figure 1) sterically hinder binding to the more linear RAR LBP, a design principle validated in structural studies of rexinoids [4] [7].
Table 1: Binding and Functional Potency of AGN194204 at RXR Isoforms
RXR Isoform | Kd (nM) | EC₅₀ (nM) | Primary Tissue Distribution |
---|---|---|---|
RXRα (NR2B1) | 0.4 | 0.2 | Liver, lung, kidney, epidermis |
RXRβ (NR2B2) | 3.6 | 0.8 | Ubiquitous |
RXRγ (NR2B3) | 3.8 | 0.08 | Brain, muscle |
AGN194204 modulates transcription through RXR-dependent pathways via two primary mechanisms:
RXR Homodimer Activation:AGN194204 binding induces conformational reorganization of the RXR ligand-binding domain (LBD), triggering helix 12 (H12) repositioning to stabilize the active state. This enables coactivator recruitment (e.g., SRC-1, CBP) to AF-2 domains. Homodimers bind direct repeat 1 (DR1) elements (AGGTCA n AGGTCA) in target genes like RAMP2 and GDE1 [2] [4] [6]. At concentrations >70 nM, RXR forms homotetramers that bind multiple RXREs. AGN194204 dissociates these tetramers into transcriptionally active homodimers, a proposed anticancer mechanism [6].
Heterodimer Allostery:In heterodimers, AGN194204’s effects depend on partner receptor permissiveness:
Table 2: AGN194204’s Activation Dynamics Across Key RXR Heterodimers
Heterodimer Partner | Permissive? | Response Element | AGN194204 Activity |
---|---|---|---|
PPARγ (NR1C3) | Yes | DR1 | Full agonist alone |
LXRα (NR1H3) | Yes | DR4 | Full agonist alone |
FXR (NR1H4) | Yes | IR1 | Full agonist alone |
RARα (NR1B1) | No | DR5 | Agonist only if RAR is liganded |
VDR (NR1I1) | No | DR3 | Agonist only if VDR is liganded |
The transcriptional outcomes of AGN194204 are dictated by heterodimer permissiveness and cellular context:
Permissive Heterodimer Synergy:AGN194204 potentiates PPARγ-mediated transcription in breast cancer cells, enhancing antiproliferative and apoptotic responses to PPARγ ligands (e.g., thiazolidinediones). This synergy occurs via cooperative coactivator recruitment (e.g., PGC-1α) to PPAR response elements (PPREs) in genes like CDKN1A (p21) [3] [8]. Similarly, in macrophages, AGN194204 activates LXR/RXR heterodimers, inducing cholesterol efflux genes (ABCA1, ABCG1) and suppressing pro-inflammatory mediators (TNF-α, IL-6) [1] [3].
Non-Permissive Context Reprogramming:In myeloid leukemia models (e.g., MPRO promyelocytes), AGN194204 paradoxically activates RXR/RARα403 heterodimers despite RAR’s non-permissive status. This occurs via histone deacetylase (HDAC) inhibition: AGN194204 displaces HDAC-containing repressor complexes from RAR, enabling transcription of differentiation genes (C/EBPε, PU.1) [2]. However, in multipotent hematopoietic precursors (EML cells), this activation fails due to persistent HDAC-repressor complexes, highlighting developmental stage-specific effects [2].
Cell-Type-Specific Outcomes:
Table 3: Synonyms for AGN194204
Synonym | Source |
---|---|
IRX4204 | Clinical development code |
NRX194204 | Research literature designation |
VTP 194204 | Early synthetic analog designation |
AGN-194204 | Alternate formatting |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1